Ferroptosis Inhibition Potency: IM-93 vs. Ferrostatin-1 and Liproxstatin-1
IM-93 exhibits significantly greater potency against erastin-induced ferroptosis than the widely used ferroptosis inhibitors ferrostatin-1 (Fer-1) and liproxstatin-1 (Lip-1). In NIH3T3 cells, IM-93 inhibits erastin-induced ferroptosis with an IC50 of 1.9 nM [1]. In contrast, Fer-1 demonstrates an EC50 of approximately 60 nM in erastin-treated HT-1080 cells , and Lip-1 shows an IC50 of 22 nM in Gpx4⁻/⁻ cells . This represents a >30-fold increase in potency for IM-93 relative to Fer-1 and a >10-fold increase relative to Lip-1, although direct head-to-head comparisons under identical assay conditions are not available.
| Evidence Dimension | Inhibition of erastin-induced ferroptosis (IC50 / EC50) |
|---|---|
| Target Compound Data | 1.9 nM (NIH3T3 cells) |
| Comparator Or Baseline | Ferrostatin-1: ~60 nM (HT-1080 cells); Liproxstatin-1: 22 nM (Gpx4⁻/⁻ cells) |
| Quantified Difference | IM-93 is >30-fold more potent than Fer-1; >10-fold more potent than Lip-1 |
| Conditions | Erastin-induced ferroptosis; Target: NIH3T3; Comparators: HT-1080 (Fer-1), Gpx4⁻/⁻ (Lip-1) |
Why This Matters
The low-nanomolar potency of IM-93 reduces the required working concentration, which can minimize off-target effects and compound-related toxicity in complex in vitro and in vivo models.
- [1] K. Dodo, E. Kajiura, et al. Development of a Water-Soluble Indolylmaleimide Derivative IM-93 Showing Dual Inhibition of Ferroptosis and NETosis. ACS Med. Chem. Lett. 2019, 10(9), 1272–1278. View Source
